4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol
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Overview
Description
4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a piperidine moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene ring substituted with hydroxyl groups. One common method includes the nucleophilic substitution reaction where the piperidine moiety is introduced to the benzene ring under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These processes may include protection and deprotection steps to manage the reactivity of hydroxyl groups and the piperidine moiety .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Catechol: 1,2-dihydroxybenzene, similar in structure but lacks the piperidine moiety.
Hydroquinone: 1,4-dihydroxybenzene, another dihydroxybenzene isomer.
Resorcinol: 1,3-dihydroxybenzene, differing in the position of hydroxyl groups.
Uniqueness
4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol is unique due to the presence of both the piperidine moiety and the dihydroxybenzene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
62518-70-1 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c15-12-5-4-11(10-13(12)16)6-9-14-7-2-1-3-8-14/h4-5,10,15-16H,1-3,6-9H2 |
InChI Key |
NYKVKSVEFSQEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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